molecular formula C11H11NO4 B2490001 (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 899710-24-8

(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No. B2490001
CAS RN: 899710-24-8
M. Wt: 221.212
InChI Key: OYCNLQKASIVMDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives within the 1,4-benzoxazine family, such as this compound, typically involves the reaction of O-Amino Phenol and Maleic Anhydride, followed by further reactions with substituted Aromatic Amines. The Mannich reaction is a common step in synthesizing such compounds, proving effective in producing a range of derivatives with potential antibacterial activities (Kadian, Maste, & Bhat, 2012).

Molecular Structure Analysis

Studies on related benzoxazine compounds have revealed detailed insights into their molecular structures. For instance, X-ray diffraction and quantum chemical calculations have been employed to understand the molecular dynamics and charge density of biologically active benzoxazine derivatives. This level of analysis highlights the complex intermolecular interactions and the pronounced charge separation that characterizes these molecules (Wang et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of benzoxazine derivatives often involves cyclization reactions and interactions with various nucleophiles. These reactions are pivotal in synthesizing diverse compounds with potential biological activities. For example, the synthesis of 1,4-benzoxazin-3-(4H)-ones through reductive cyclization showcases the versatility of these compounds in chemical transformations (Ramesh et al., 2011).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, including their solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis provides insights into the stability and reactivity of these compounds under different conditions.

Chemical Properties Analysis

Benzoxazine compounds exhibit a wide range of chemical properties, including antibacterial activities and the ability to form stable metal complexes. Their reactivity towards different chemical reagents makes them valuable for synthesizing novel compounds with potential therapeutic applications. The chemical properties of these compounds are influenced by their molecular structure, which determines their interaction with biological targets (Nikalje, Hirani, & Nawle, 2015).

Scientific Research Applications

  • Antibacterial Activity : A study by Kadian, Maste, and Bhat (2012) synthesized analogs of the compound and found that they demonstrated significant antibacterial activity against strains like E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, K. Pneumoniae, and E. Faecalis. The compounds, especially [(3-oxo-4-{[(4-(N-(2-pyridyl)sulfamoyl)phenyl)amino]methyl}-3,4-dihydro-2H-1,4-benaoxazin-2-yl)acetic acid] and others, showed notable activity against these bacterial strains (Kadian, Maste, & Bhat, 2012).

  • Antimicrobial and Antioxidant Studies : Sonia et al. (2013) worked on benzoxazine analogs and reported their antimicrobial and antioxidant properties. This research demonstrates the compound’s potential in the development of new antimicrobial and antioxidant agents (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

  • Anti-inflammatory and Analgesic Activities : Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of the compound and evaluated them for anti-inflammatory and analgesic activities. The findings indicate potential applications in pain relief and inflammation management (Gowda, Khader, Kalluraya, Shree, & Shabaraya, 2011).

  • Pharmacological Activity of Derivatives : Studies on derivatives like [(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid] have revealed various pharmacological activities, including antimicrobial effects against bacterial and fungal strains (Kalekar, Bhat, & Koli, 2011).

  • Aldose Reductase Inhibitor : Tawada et al. (1990) reported that N-acetic acid derivatives of 1,4-benzoxazine and benzothiazine analogs act as aldose reductase inhibitors, suggesting their potential in treating complications of diabetes (Tawada, Sugiyama, Ikeda, Yamamoto, & Meguro, 1990).

Mechanism of Action

Target of Action

The primary targets of (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It is known that the compound can be used as a reagent in the study of rapid n-alkylation of benzoxazinones and benzothiazinones under microwave irradiation . This suggests that the compound may interact with its targets through alkylation, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its potential role in alkylation, it may influence pathways involving benzoxazinones and benzothiazinones . The downstream effects of these pathway alterations would depend on the specific roles of these compounds in cellular processes.

properties

IUPAC Name

2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7-11(15)12(6-10(13)14)8-4-2-3-5-9(8)16-7/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCNLQKASIVMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

899710-24-8
Record name 2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
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